molecular formula C19H14Cl2O4 B3703032 6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

Cat. No.: B3703032
M. Wt: 377.2 g/mol
InChI Key: KGLMANXWOQGJMR-UHFFFAOYSA-N
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Description

6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with chloro, ethyl, and chlorophenyl groups. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylacetic acid, ethyl acetoacetate, and 4-chlororesorcinol.

    Formation of Intermediate: The initial step involves the esterification of 4-chlorophenylacetic acid with ethyl acetoacetate in the presence of a suitable acid catalyst to form an intermediate ester.

    Cyclization: The intermediate ester undergoes cyclization with 4-chlororesorcinol under basic conditions to form the chromen-2-one core structure.

    Substitution Reactions: The chromen-2-one core is then subjected to substitution reactions to introduce the chloro and ethyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. The key steps include:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for large-scale production.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.

    Quality Control: Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to reduce the carbonyl groups to hydroxyl groups.

    Substitution: The chloro and ethyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of oxo derivatives with increased oxidation states.

    Reduction: Formation of hydroxyl derivatives with reduced carbonyl groups.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes, such as cell signaling and metabolism.

    Pathways Involved: It modulates various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one: Lacks the chloro group at the 6-position.

    6-chloro-4-ethyl-2H-chromen-2-one: Lacks the 2-(4-chlorophenyl)-2-oxoethoxy group.

    7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one: Lacks the ethyl group at the 4-position.

Uniqueness

6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O4/c1-2-11-7-19(23)25-17-9-18(15(21)8-14(11)17)24-10-16(22)12-3-5-13(20)6-4-12/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLMANXWOQGJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one
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6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one
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6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one
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6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one
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6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one
Reactant of Route 6
6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

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